1-Octadecanethiol
Overview
Description
C18H38S . It is a long-chain alkanethiol characterized by an 18-carbon alkyl chain terminated with a thiol group (-SH). This compound is known for its hydrophobic properties and is commonly used in the formation of self-assembled monolayers on metal surfaces .
Mechanism of Action
Target of Action
1-Octadecanethiol (ODT) is an alkanethiol with a long carbon chain . It primarily targets a wide range of materials for surface modification . The primary role of this compound is to facilitate superhydrophobicity with high wettability and low surface energy .
Mode of Action
The mode of action of this compound is through the formation of a self-assembled monolayer (SAM) on the surface of various materials . This interaction results in the modification of the surface properties of the material, enhancing its superhydrophobicity, wettability, and reducing its surface energy .
Result of Action
The result of this compound’s action is the modification of the surface properties of a wide range of materials . By forming a self-assembled monolayer, it can enhance the superhydrophobicity, wettability, and reduce the surface energy of these materials . This can have various applications, such as in the creation of water-repellent surfaces or in the modification of nanoparticles for use in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octadecanethiol can be synthesized through several methods, including:
Reduction of Octadecanesulfonyl Chloride: This method involves the reduction of octadecanesulfonyl chloride using reducing agents like lithium aluminum hydride (LiAlH4) to yield this compound.
Thiolation of Octadecane: Another method involves the direct thiolation of octadecane using hydrogen sulfide (H2S) in the presence of a catalyst.
Industrial Production Methods: In industrial settings, this compound is often produced through the thiolation of octadecane using hydrogen sulfide under controlled conditions. The reaction is typically carried out in a high-pressure reactor to ensure complete conversion and high yield .
Chemical Reactions Analysis
1-Octadecanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides (R-S-S-R) using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The thiol group can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, alkoxides
Major Products Formed:
- Disulfides (R-S-S-R)
- Alkanes (R-H)
- Substituted thiols (R-X)
Scientific Research Applications
1-Octadecanethiol has a wide range of applications in scientific research, including:
- Surface Modification: It is used to form self-assembled monolayers on gold and other metal surfaces, which are utilized in various applications such as sensors, catalysis, and nanotechnology .
- Electrochemical Analysis: It is employed in the modification of electrodes to enhance their electrochemical properties for applications in sensors and energy storage devices .
- Biological Applications: It is used in the preparation of hybrid bilayer lipid membranes for studying membrane proteins and other biological processes .
- Environmental Applications: It is used in the detection and removal of organic pollutants from water and other environmental samples .
Comparison with Similar Compounds
- 1-Dodecanethiol
- 1-Hexadecanethiol
- 1-Octanethiol
Properties
IUPAC Name |
octadecane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAOYSPHSNGHNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3(CH2)17SH, Array, C18H38S | |
Record name | 1-OCTADECANETHIOL | |
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Record name | 1-OCTADECANETHIOL | |
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DSSTOX Substance ID |
DTXSID0062686 | |
Record name | 1-Octadecanethiol | |
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Molecular Weight |
286.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-octadecanethiol appears as white powder with an extremely unpleasant smell. May be harmful by ingestion, inhalation or through skin contact. Eye, skin and respiratory irritant., Greasy, white semi-solid with a disagreeable, offensive odor; [CHEMINFO], OILY WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Solid or liquid (above 77 °F). | |
Record name | 1-OCTADECANETHIOL | |
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Flash Point |
185 °C, 185 °C c.c. | |
Record name | 1-Octadecanethiol | |
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Solubility |
Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |
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Density |
0.85 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.85, 0.85 | |
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CAS No. |
2885-00-9, 17322-94-0 | |
Record name | 1-OCTADECANETHIOL | |
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Record name | Octadecane-1-thiol | |
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Melting Point |
77 °F (NIOSH, 2023), 24-31 °C, 77 °F | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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